molecular formula C8H16ClN B2816942 {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride CAS No. 2126177-69-1

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride

Cat. No.: B2816942
CAS No.: 2126177-69-1
M. Wt: 161.67
InChI Key: INQGTIBFEXFGBU-UHFFFAOYSA-N
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Description

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride (CAS 2126177-69-1) is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol . Its structure consists of a norbornane-like bicyclo[4.1.0]heptane core, where a methylamine group is attached to the bridgehead carbon (position 1). The compound is commercially available as a powder stored at room temperature (RT) and is utilized in life science research, though specific safety data remain unpublished .

Properties

IUPAC Name

1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGTIBFEXFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The next step is the introduction of the amino group. This can be done through a reductive amination process, where the bicyclic ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with {bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride, differing in substituents, bicyclo ring systems, or functional groups. These variations influence physicochemical properties, reactivity, and applications.

Positional and Substituent Isomers

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine Hydrochloride (CAS 2060040-35-7)
  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.7 g/mol
  • Key Differences : Features an ethylamine (-CH₂CH₂NH₂) group instead of methylamine. The additional methylene unit increases molecular weight and may enhance lipophilicity .
Bicyclo[4.1.0]heptan-7-amine Hydrochloride (CAS 89894-85-9)
  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 147.65 g/mol
  • Key Differences : The amine group is at position 7 instead of position 1, altering steric and electronic properties. Requires storage at 2–8°C, suggesting higher hygroscopicity or instability compared to the RT-stable target compound .
2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine Hydrochloride (CAS 199486-37-8)
  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol

Functionalized Bicyclo Derivatives

(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine Hydrochloride (CAS 1955498-82-4)
  • Molecular Formula: Not explicitly stated (estimated C₇H₁₀ClF₂NO)
  • Key Differences : Incorporates 7,7-difluoro substituents and a 2-oxabicyclo ring (oxygen atom replacing a methylene group). The electronegative fluorine atoms enhance metabolic stability, while the ether oxygen may improve solubility. Used as a high-purity API intermediate .
7,7-Difluoro-bicyclo[4.1.0]heptane-1-ethanamine (C₉H₁₅F₂N)
  • Molecular Formula : C₉H₁₅F₂N
  • Molecular Weight : 175.22 g/mol
  • Key Differences : Ethylamine chain and 7,7-difluoro substitution. The fluorine atoms increase polarity and may influence pharmacokinetic profiles .

Alternative Bicyclo Ring Systems

1-{Bicyclo[2.2.1]heptan-1-yl}methanamine Hydrochloride (CAS 69095-07-4)
  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 161.67 g/mol
  • Key Differences: Bicyclo[2.2.1]heptane (norbornane) core instead of bicyclo[4.1.0]. The altered ring strain and geometry impact conformational flexibility and intermolecular interactions .
{Bicyclo[1.1.1]pentan-1-yl}methanamine Hydrochloride (CAS 2108646-79-1)
  • Molecular Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol
  • Key Differences : Smaller bicyclo[1.1.1]pentane core with a bridgehead amine. This rigid, cubane-like structure is prized in drug design for enhancing potency and reducing off-target effects .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituents/Modifications Storage Conditions Key Applications
{Bicyclo[4.1.0]heptan-1-yl}methanamine HCl 2126177-69-1 C₈H₁₆ClN 161.67 [4.1.0] Methylamine at position 1 RT Life science research
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine HCl 2060040-35-7 C₉H₁₈ClN 175.70 [4.1.0] Ethylamine at position 1 RT Not specified
Bicyclo[4.1.0]heptan-7-amine HCl 89894-85-9 C₇H₁₄ClN 147.65 [4.1.0] Amine at position 7 2–8°C Not specified
7,7-Difluoro-2-oxabicyclo analog HCl 1955498-82-4 C₇H₁₀ClF₂NO ~195.6 [4.1.0] 7,7-Difluoro; 2-oxa bridge Not specified API intermediates
1-{Bicyclo[2.2.1]heptan-1-yl}methanamine HCl 69095-07-4 C₈H₁₆ClN 161.67 [2.2.1] Methylamine at position 1 - Not specified

Research and Application Insights

  • Synthetic Methods: Hydroxylamine hydrochloride is commonly used in the synthesis of bicyclic amine derivatives, as seen in reflux reactions with ethanol and NaOH .
  • Pharmaceutical Relevance : Fluorinated and oxygen-containing analogs (e.g., CAS 1955498-82-4) are prioritized for API development due to enhanced stability and bioavailability .
  • Structural Impact : Smaller bicyclo systems (e.g., [1.1.1]pentane) offer rigidity for targeted drug design, whereas larger systems ([4.1.0]heptane) balance flexibility and steric bulk .

Biological Activity

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique bicyclo[4.1.0]heptane structure, which is crucial for its interactions with various biological targets, including receptors and enzymes.

  • Chemical Formula : C8_8H15_{15}N·HCl
  • Molecular Weight : 125.21 g/mol
  • IUPAC Name : 2-bicyclo[4.1.0]heptanylmethanamine
  • Appearance : Typically presented as a hydrochloride salt for enhanced stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Orexin Receptor Agonism : Research indicates that this compound may act as an agonist for orexin receptors, which are involved in regulating sleep-wake cycles and appetite control.
  • Neuroprotective Effects : The compound shows potential neuroprotective properties, suggesting its usefulness in treating neurodegenerative diseases by modulating neuronal signaling pathways.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Target/Model Effect Reference
Orexin receptor agonismOrexin receptorsModulation of sleep and appetite
NeuroprotectionNeuronal modelsProtection against neurodegeneration
Enzyme inhibitionVarious enzymesPotential therapeutic applications
Interaction with receptorsReceptor binding studiesUnique interaction profile

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • A study highlighted its role as a potential orexin receptor agonist, suggesting implications for sleep disorders and obesity management.
  • Another investigation focused on its neuroprotective effects, indicating that it could mitigate oxidative stress in neuronal cells, thus providing a basis for further research into its use against neurodegenerative conditions like Alzheimer's disease.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclic Structure : Achieved through a Diels-Alder reaction.
  • Introduction of Amino Group : Accomplished via reductive amination.
  • Hydrochloride Salt Formation : The free amine is treated with hydrochloric acid to form the stable hydrochloride salt.

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